Ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate dihydrochloride
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Overview
Description
Ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate dihydrochloride is a chemical compound with the molecular formula C10H16ClN3O2 and a molecular weight of 245.71 . This compound is known for its unique structure, which includes a pyrrolo[1,2-c]imidazole ring system. It is used in various scientific research applications due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate dihydrochloride typically involves the reaction of ethyl 2-aminoacetate with a suitable pyrrolo[1,2-c]imidazole derivative under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted imidazole derivatives .
Scientific Research Applications
Ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole derivatives
- Pyrrolo[1,2-b][1,2,4]triazole derivatives
Uniqueness
Ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate dihydrochloride is unique due to its specific structure and the presence of both amino and ester functional groups. This combination allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in scientific research .
Properties
Molecular Formula |
C10H17Cl2N3O2 |
---|---|
Molecular Weight |
282.16 g/mol |
IUPAC Name |
ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate;dihydrochloride |
InChI |
InChI=1S/C10H15N3O2.2ClH/c1-2-15-10(14)8(11)9-7-4-3-5-13(7)6-12-9;;/h6,8H,2-5,11H2,1H3;2*1H |
InChI Key |
QLXNIUWNXUXJBU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=C2CCCN2C=N1)N.Cl.Cl |
Origin of Product |
United States |
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